molecular formula C26H25N7OS2 B14994588 N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide

Cat. No.: B14994588
M. Wt: 515.7 g/mol
InChI Key: BKJJDMPBDMOHAS-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiadiazine ring, a triazinoindole moiety, and a butanamide chain, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide typically involves multi-step organic reactions The initial step may include the formation of the thiadiazine ring through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and solvent recycling techniques to enhance the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a therapeutic agent for specific diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H25N7OS2

Molecular Weight

515.7 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C26H25N7OS2/c1-4-14-33-20-9-7-6-8-18(20)22-23(33)27-26(32-30-22)36-21(5-2)24(34)28-25-31-29-19(15-35-25)17-12-10-16(3)11-13-17/h4,6-13,21H,1,5,14-15H2,2-3H3,(H,28,31,34)

InChI Key

BKJJDMPBDMOHAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NN=C(CS1)C2=CC=C(C=C2)C)SC3=NC4=C(C5=CC=CC=C5N4CC=C)N=N3

Origin of Product

United States

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